![molecular formula C8H12F3N3 B11732844 ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)
ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin ist eine chemische Verbindung, die durch das Vorhandensein einer Trifluorethylgruppe gekennzeichnet ist, die an einen Pyrazolring gebunden ist, der wiederum mit einer Ethylamin-Einheit verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren Bedingungen synthetisiert werden.
Einführung der Trifluorethylgruppe: Die Trifluorethylgruppe wird durch eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Trifluorethylierungsmittels, wie z. B. 2,2,2-Trifluorethyliodid, eingeführt.
Anlagerung der Ethylamin-Einheit: Der letzte Schritt beinhaltet die Alkylierung des Pyrazolrings mit Ethylamin unter basischen Bedingungen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Ethyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin kann kontinuierliche Fließsynthesetechniken umfassen, um Ausbeute und Reinheit zu verbessern. Der Einsatz von automatisierten Reaktoren und optimierten Reaktionsbedingungen kann den Produktionsprozess weiter optimieren.
Chemische Reaktionsanalyse
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Ethylamin-Einheit, eingehen, was zur Bildung entsprechender Oxide führt.
Reduktion: Reduktionsreaktionen können den Pyrazolring angreifen und ihn möglicherweise in ein Dihydropyrazolderivat umwandeln.
Substitution: Die Trifluorethylgruppe kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise verwendet.
Substitution: Nucleophile wie Amine und Thiole können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.
Reduktion: Bildung von Dihydropyrazolderivaten.
Substitution: Bildung von substituierten Pyrazolderivaten.
Wissenschaftliche Forschungsanwendungen
Ethyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird für sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für seine Fähigkeit, mit biologischen Zielstrukturen zu interagieren.
Materialwissenschaften: Die einzigartigen strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Entwicklung fortschrittlicher Materialien mit spezifischen Eigenschaften.
Biologische Studien: Es wird in Studien verwendet, um seine Interaktion mit Enzymen und Rezeptoren zu verstehen und Einblicke in seine biologische Aktivität zu gewinnen.
Industrielle Anwendungen: Die Verbindung wird auf ihr Potenzial für die Synthese von Agrochemikalien und anderen industriell relevanten Chemikalien untersucht.
Wirkmechanismus
Der Wirkmechanismus von Ethyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Trifluorethylgruppe erhöht die Lipophilie der Verbindung, was ihre Interaktion mit hydrophoben Taschen in Proteinen erleichtert. Der Pyrazolring kann Wasserstoffbrückenbindungen und π-π-Wechselwirkungen ausbilden, was zur Bindungsaffinität und Spezifität der Verbindung beiträgt.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The pyrazole ring can form hydrogen bonds and π-π interactions, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2,2,2-Trifluorethylamin: Teilt die Trifluorethylgruppe, aber es fehlt der Pyrazolring.
1-(2,2,2-Trifluorethyl)-1H-pyrazol: Enthält den Pyrazolring und die Trifluorethylgruppe, aber es fehlt die Ethylamin-Einheit.
Ethylamin: Enthält die Ethylamin-Einheit, aber es fehlen der Pyrazolring und die Trifluorethylgruppe.
Einzigartigkeit
Ethyl({[1-(2,2,2-Trifluorethyl)-1H-pyrazol-4-yl]methyl})amin ist einzigartig aufgrund der Kombination der Trifluorethylgruppe, des Pyrazolrings und der Ethylamin-Einheit. Diese Kombination verleiht der Verbindung besondere physikalisch-chemische Eigenschaften und potenzielle biologische Aktivitäten, die bei den oben aufgeführten ähnlichen Verbindungen nicht beobachtet werden.
Eigenschaften
Molekularformel |
C8H12F3N3 |
|---|---|
Molekulargewicht |
207.20 g/mol |
IUPAC-Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C8H12F3N3/c1-2-12-3-7-4-13-14(5-7)6-8(9,10)11/h4-5,12H,2-3,6H2,1H3 |
InChI-Schlüssel |
UHDWEJDRQCDRJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CN(N=C1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732761.png)
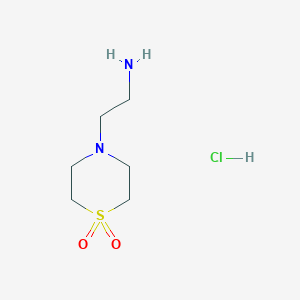
![2-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11732770.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanemethanamine](/img/structure/B11732787.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(butyl)amine](/img/structure/B11732794.png)
![butyl({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11732806.png)
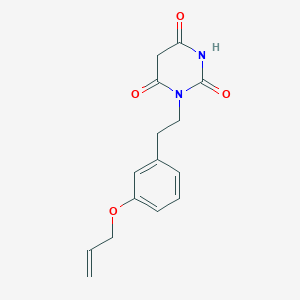
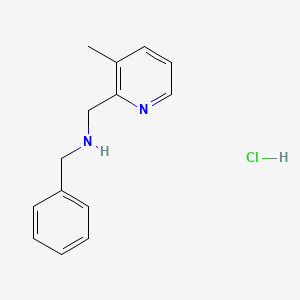
![N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732814.png)

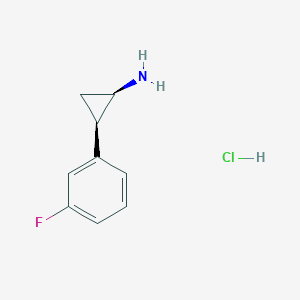
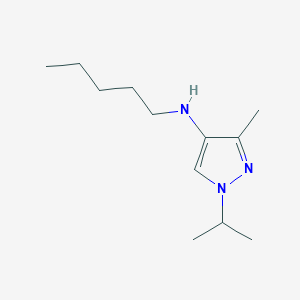
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11732847.png)
